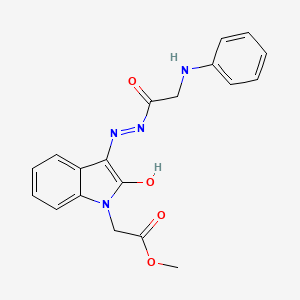

Methyl 2-(2-oxo-3-(2-(2-(phenylamino)acetyl)hydrazono)indolin-1-yl)acetate

CAS No.: 624726-16-5

Cat. No.: VC16129406

Molecular Formula: C19H18N4O4

Molecular Weight: 366.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 624726-16-5 |

|---|---|

| Molecular Formula | C19H18N4O4 |

| Molecular Weight | 366.4 g/mol |

| IUPAC Name | methyl 2-[3-[(2-anilinoacetyl)diazenyl]-2-hydroxyindol-1-yl]acetate |

| Standard InChI | InChI=1S/C19H18N4O4/c1-27-17(25)12-23-15-10-6-5-9-14(15)18(19(23)26)22-21-16(24)11-20-13-7-3-2-4-8-13/h2-10,20,26H,11-12H2,1H3 |

| Standard InChI Key | ACOBAXXSNGKBAJ-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)CNC3=CC=CC=C3 |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s molecular formula, C₁₉H₁₈N₄O₄, corresponds to a molecular weight of 366.4 g/mol . Its IUPAC name, methyl 2-[3-[(2-anilinoacetyl)diazenyl]-2-hydroxyindol-1-yl]acetate, reflects a hybrid structure combining an indole scaffold with hydrazone and ester substituents. Key features include:

-

Indole moiety: A bicyclic aromatic system with a hydroxyl group at position 2.

-

Hydrazone bridge: A diazenyl group (-N=N-) linking the indole to a phenylaminoacetyl unit.

-

Ester group: A methyl acetate side chain at position 1 of the indole.

The canonical SMILES string, COC(=O)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)CNC3=CC=CC=C3, further clarifies connectivity.

Spectroscopic and Computational Data

-

InChIKey: ACOBAXXSNGKBAJ-UHFFFAOYSA-N.

-

Predicted physicochemical properties:

The hydrazone linkage introduces conformational flexibility, enabling interaction with biological targets through hydrogen bonding and π-π stacking.

Synthesis and Characterization

Analytical Validation

-

Mass spectrometry: Molecular ion peak at m/z 366.4 confirms the molecular weight.

-

NMR spectroscopy: Expected signals include:

Future Research Directions

-

Structure-Activity Relationship (SAR) studies: Modifying the phenylaminoacetyl group to enhance target selectivity.

-

In vivo toxicology: Assessing hepatotoxicity and pharmacokinetics in rodent models.

-

Formulation development: Exploring nanoparticle encapsulation to improve bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume